N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine
Description
Properties
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-8-9-14(22-2)15(10-12)23(20,21)17(11-16(18)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBGCAZTOZVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with N-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and glycine analogs.
Key observations:
-
Acidic hydrolysis favors sulfonic acid formation due to protonation of the sulfonamide nitrogen, enhancing electrophilicity.
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Basic conditions stabilize the glycinate anion, facilitating nucleophilic cleavage .
Nucleophilic Substitution at the Sulfonyl Group
The electron-withdrawing sulfonyl group enables substitution reactions at the sulfur atom.
Mechanistic insight:
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Substitution proceeds via a tetrahedral intermediate, with the sulfonyl group acting as a leaving entity .
Condensation Reactions
The glycine moiety participates in peptide bond formation and esterification.
Notable finding:
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Ester derivatives exhibit improved solubility in nonpolar solvents, enabling use in hydrophobic reaction systems .
Oxidation and Reduction
The glycine α-carbon and aromatic methoxy group are redox-active sites.
Critical considerations:
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Overoxidation risks exist with strong oxidants like KMnO₄, necessitating controlled conditions.
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BBr₃ selectively cleaves methoxy groups without affecting sulfonamide bonds .
Multicomponent Petasis Reactions
The compound serves as a glycine donor in Petasis reactions for synthesizing α-aryl glycines.
Mechanistic pathway:
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The reaction proceeds via a boronate intermediate, with indium or BINOL catalysts enhancing stereoselectivity .
Interaction with Biological Targets
The sulfonamide group enables interactions with enzymes, as demonstrated in pharmacological studies.
Structure-activity relationship (SAR):
Scientific Research Applications
Scientific Research Applications
-
Cancer Treatment
- Rigosertib has been primarily investigated for its antineoplastic properties. It exhibits significant efficacy against myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Clinical trials have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells by disrupting Ras signaling pathways, which are often dysregulated in tumors .
- Mechanism of Action
-
Clinical Trials
- Rigosertib has undergone several clinical trials to evaluate its safety and efficacy. Notable studies include:
Data Tables
| Application Area | Description | Clinical Outcome |
|---|---|---|
| Cancer Therapy | Inhibitor of PLK1; induces apoptosis | Improved outcomes in MDS and AML patients |
| Hepatocellular Carcinoma | Disruption of Ras signaling | Tumor reduction observed in clinical settings |
| Myelodysplastic Syndromes | Enhances hematologic response | Significant improvement in blood counts |
Case Studies
-
Myelodysplastic Syndromes (MDS)
- A study published in The Journal of Clinical Oncology reported that patients treated with Rigosertib experienced increased overall survival rates compared to those receiving standard care. The study highlighted the compound's ability to induce complete responses in some patients with high-risk MDS .
-
Acute Myeloid Leukemia (AML)
- In a multi-center Phase II trial, Rigosertib was administered to relapsed or refractory AML patients. The results indicated a notable decrease in blast counts and improved quality of life metrics among participants, suggesting that Rigosertib could be a viable option for this challenging patient population .
- Hepatocellular Carcinoma
Mechanism of Action
The mechanism of action of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and phenyl groups may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonyl Glycine Derivatives
Key Observations:
Substituent Effects: The methoxy and methyl groups in the target compound (vs. nitro in or chloro in ) likely enhance lipophilicity and metabolic stability compared to electron-withdrawing groups like nitro or chloro .
Ester vs. Acid Forms :
- The methyl ester derivative of the target compound is a precursor that can be hydrolyzed to the free acid form, a common strategy to improve bioavailability in drug design.
Biological Activity
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfonyl group, which is known to influence various biological interactions and mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- A sulfonyl group ()
- A methoxy group ()
- A methyl group on the phenyl ring
These functional groups contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to:
- Inhibit Enzymatic Activity : The sulfonamide moiety can act as a competitive inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Modulate Receptor Activity : The compound may influence receptor signaling pathways, potentially affecting neurotransmitter release and cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to induce apoptosis in cancer cells. A notable study demonstrated that such compounds could inhibit cell proliferation in various cancer cell lines by disrupting cell cycle progression and inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Sulfonamides are known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, this compound showed significant reductions in inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Enzyme Inhibition : A study found that sulfonamide derivatives could effectively inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues. This inhibition was linked to potential applications in treating conditions like glaucoma and epilepsy.
- Antitumor Activity : Another research highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase, leading to reduced tumor proliferation .
- Neuroprotective Effects : Some studies suggested that derivatives could protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Rigosertib | Microtubule destabilizer | Anticancer, affects cell cycle |
| Sulfanilamide | Classic sulfonamide | Antibacterial, anti-inflammatory |
| N-(4-Ethylpiperazinyl) glycine | Modulates neurotransmitter release | Neuroprotective effects |
The comparison shows that while these compounds share structural similarities, their biological activities vary significantly based on their specific functional groups.
Q & A
Basic Research Questions
What synthetic routes are established for N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, and how do reaction conditions influence yield?
The synthesis of this compound likely involves sulfonylation of N-phenylglycine derivatives. A common approach for analogous sulfonamides includes reacting a sulfonyl chloride (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) with N-phenylglycine under basic conditions (e.g., aqueous NaOH or pyridine) to form the sulfonamide bond . Key factors affecting yield include:
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) improves purity .
For example, similar N-phenylglycine derivatives achieved yields of 73–87% via optimized coupling and purification steps .
Which analytical techniques are most reliable for structural characterization?
Critical methods include:
- NMR Spectroscopy : H and C NMR confirm the sulfonyl group (δ ~3.5 ppm for methoxy, δ ~7–8 ppm for aromatic protons) and glycine backbone (δ ~3.8–4.2 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as seen in sulfonamide-glycine structures .
Advanced Research Questions
How do the methoxy and methyl substituents influence reactivity and biological interactions?
The 2-methoxy and 5-methyl groups on the phenylsulfonyl moiety:
- Electronic Effects : Methoxy is electron-donating, potentially increasing electron density on the sulfonyl group, altering nucleophilic attack sites.
- Steric Effects : Methyl groups may hinder binding to enzymes or receptors, as observed in N-phenylglycine analogues where substituents modulated dentin adhesion efficacy .
- Solubility : Hydrophobic methyl groups reduce aqueous solubility, impacting bioavailability.
Methodological Insight : Structure-activity relationship (SAR) studies using substituent-varied analogues, coupled with molecular docking, can clarify these effects .
How can contradictions in reported biological activities be resolved?
Discrepancies in biological data (e.g., antimicrobial potency) may arise from:
- Purity Variations : Impurities >95% are critical; HPLC or GC-MS validation is recommended .
- Assay Conditions : Differences in cell lines, pH, or incubation time (e.g., 24 vs. 48 hours) affect results. Standardized protocols (e.g., CLSI guidelines) are advised .
- Solvent Effects : DMSO concentration >1% can artifactually inhibit cell growth.
What experimental design considerations are critical for studying photoinitiation properties?
When evaluating photopolymerization efficacy:
- Light Source : Use UV LEDs (e.g., 392 nm) to match absorption maxima, as demonstrated for N-phenylglycine derivatives .
- Co-initiators : Iodonium salts enhance radical generation; monitor via real-time FTIR to track conversion rates .
- Kinetics : Differential scanning calorimetry (DSC) quantifies exothermic polymerization peaks .
Data Contradiction Analysis
Conflicting reports on thermal stability: How to assess decomposition pathways?
Divergent thermal data (e.g., TGA vs. DSC results) may reflect:
- Atmospheric Effects : Oxidative vs. inert conditions (N) alter decomposition products.
- Sample Crystallinity : Amorphous phases degrade faster; XRPD identifies polymorphic forms .
Resolution : Conduct parallel TGA/DSC under controlled atmospheres and correlate with crystallinity data .
Methodological Recommendations
Best practices for crystallographic refinement of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
